2-(2,6-dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
2-(2,6-Dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound. This compound is notable for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring. The presence of the 2,6-dimethylphenyl group adds to its chemical stability and reactivity, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 2,6-dimethylphenylboronic acid with appropriate dioxazaborocane precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . The reaction conditions often include moderate temperatures and the use of solvents like toluene or THF to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boron-containing alcohols, and substituted boron compounds, which have various applications in organic synthesis and materials science .
Scientific Research Applications
2-(2,6-Dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, facilitating its use in medical applications. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that destroy the cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenylboronic acid: A precursor in the synthesis of the target compound.
2,6-Dimethylphenyl isocyanate: Used in the preparation of derivatized β-cyclodextrins.
2,6-Dimethylphenyl isocyanide: Involved in the synthesis of tris(2,6-dimethylphenylimido)methylrhenium(VII).
Uniqueness
2-(2,6-Dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring structure, which imparts distinct chemical properties. Its ability to participate in a wide range of reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C13H16BNO4 |
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Molecular Weight |
261.08 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C13H16BNO4/c1-9-5-4-6-10(2)13(9)14-18-11(16)7-15(3)8-12(17)19-14/h4-6H,7-8H2,1-3H3 |
InChI Key |
DFYUBULBBZGRLF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC=C2C)C |
Origin of Product |
United States |
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